molecular formula C14H12F3NO2 B8162458 4'-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine

4'-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine

Cat. No.: B8162458
M. Wt: 283.24 g/mol
InChI Key: OJARTLKOOKIKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of methoxy and trifluoromethoxy groups attached to the biphenyl structure, along with an amine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 4’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine is unique due to the specific combination of methoxy, trifluoromethoxy, and amine groups attached to the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-10-4-2-9(3-5-10)12-7-6-11(8-13(12)18)20-14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJARTLKOOKIKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.